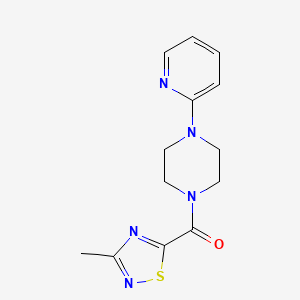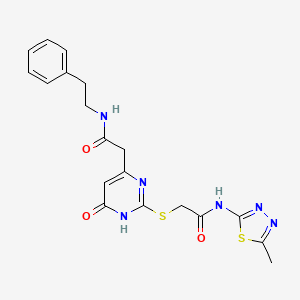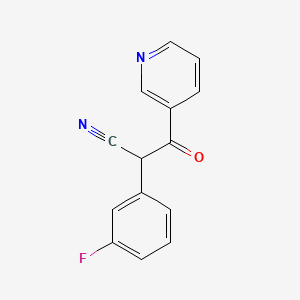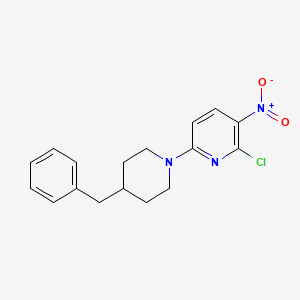
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known to possess a wide range of therapeutic activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives, including “this compound”, is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds .Applications De Recherche Scientifique
Antimicrobial Activity
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone and its derivatives have been studied for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized a series of compounds related to this chemical, demonstrating variable and modest activity against various strains of bacteria and fungi. This suggests potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antipsychotic Potential
A study by Gopi, Sastry, and Dhanaraju (2017) on novel derivatives of this compound showed significant antipsychotic activity. They synthesized compounds exhibiting high potency in catalepsy induction, suggesting potential applications in the treatment of psychiatric disorders (Gopi, Sastry, & Dhanaraju, 2017).
Antiproliferative Effects
Kumar et al. (2014) investigated the antiproliferative effect of novel 4-thiazolidinone, pyridine, and piperazine-based conjugates on human leukemic cells. One of the compounds showed potent activity, highlighting the potential use of this compound in cancer research (Kumar et al., 2014).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of compounds structurally related to this compound. For example, Abdelhamid, Fahmi, and Baaiu (2016) synthesized a range of heterocyclic compounds, including 1,3,4-thiadiazoles, elucidating their structures through spectral and chemical analysis. Such studies contribute to understanding the chemical properties and potential applications of these compounds (Abdelhamid, Fahmi, & Baaiu, 2016).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) explored the synthesis of novel heterocyclic compounds, including those related to this compound, for their anticancer and antimicrobial properties. Their study revealed significant potency against cancer cell lines and pathogenic strains, suggesting the potential use of these compounds in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Green Synthesis and Potential Applications
Gharu (2014) conducted a study on the green synthesis of Schiff bases and hydroxyl derivatives of 1, 3, 4-thiadiazole containing N-methyl piperazine moiety. The synthesized compounds showed promising antimicrobial and antioxidant potential, indicating the eco-friendly approaches to synthesizing and exploring the applications of such compounds (Gharu, 2014).
Mécanisme D'action
Orientations Futures
The future directions for the research and development of 1,3,4-thiadiazole derivatives, including “(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone”, could involve further exploration of their therapeutic potential. Given their broad range of biological activities, these compounds could be further developed and modified to create new drugs .
Propriétés
IUPAC Name |
(3-methyl-1,2,4-thiadiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-10-15-12(20-16-10)13(19)18-8-6-17(7-9-18)11-4-2-3-5-14-11/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDQISWELYZACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2552770.png)


![2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid](/img/structure/B2552774.png)

![Methyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552778.png)


![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2552783.png)

![7-(2-Ethoxyethyl)-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2552789.png)
![1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552790.png)

![N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2552792.png)